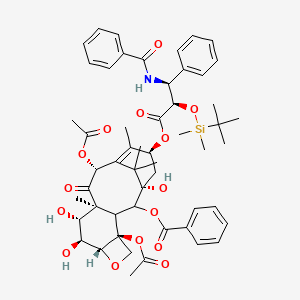

![molecular formula C₁₀H₁₂D₄N₂O₃S B1140716 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid CAS No. 1217850-77-5](/img/structure/B1140716.png)

5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid has been reported through regioselective chlorination and further processes to develop key compounds in biotin synthesis, highlighting innovative approaches to constructing complex molecules (Zav'yalov et al., 2006).

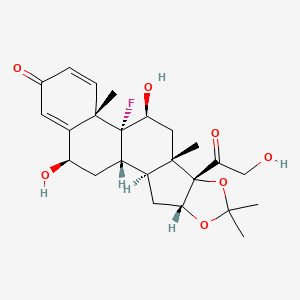

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have utilized X-ray diffraction analysis, revealing detailed insights into the crystallography and molecular configurations that underpin their biological and chemical properties (Wen, 2005).

Chemical Reactions and Properties

Chemical reactions involving these compounds often involve complex interactions with other chemicals, resulting in the formation of novel structures with unique properties. For instance, the interaction of related compounds with sulfuryl chloride and methylene chloride demonstrates the chemical versatility and reactivity of this class of molecules (Zav'yalov et al., 2006).

Physical Properties Analysis

The solubility and stability of compounds such as 5-(dithiolan-3-yl)pentanoic acid in various solvent systems have been extensively studied, providing essential data for understanding the physical characteristics and behavior of similar compounds in different environments (Zhang et al., 2010).

Chemical Properties Analysis

Explorations into the chemical properties of these compounds include studies on their reactivity, bonding characteristics, and interaction with other chemical entities. Such analyses are crucial for designing synthesis pathways and predicting the behavior of these compounds in various chemical reactions (Kowalski et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Studies

Biotin Synthesis : This compound plays a role in the synthesis of biotin (vitamin H), as illustrated in the regioselective chlorination of related esters leading to key compounds in biotin synthesis (Zav’yalov et al., 2006).

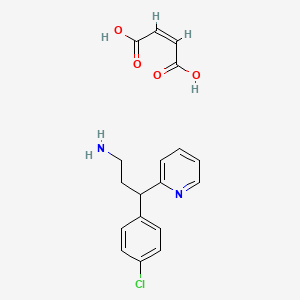

Synthesis of Antibacterial Compounds : A study describes a synthetic route from a related compound to 6-Pentyl-tetrahydro-thieno[3,4-d]imidazol-2-one, exhibiting significant antibacterial bioactivity (Liang et al., 2016).

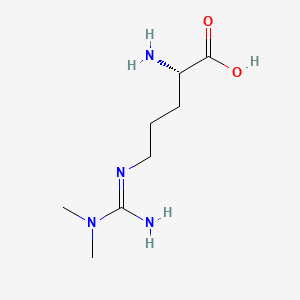

Nitric Oxide Synthase Inhibition : Compounds related to this chemical structure have been used as lead compounds in designing more potent inhibitors of nitric oxide synthases, crucial for various physiological processes (Ulhaq et al., 1998).

Biological and Pharmacological Research

Advanced Glycation End-Products Study : In the study of methylglyoxal, a highly reactive compound, derivatives such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (a related structure) have been identified and linked with diabetes and neurodegenerative diseases (Nemet et al., 2006).

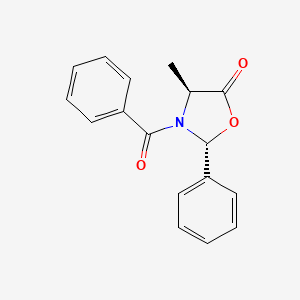

Chiral Coordination Polymers : The compound has been used in creating chiral coordination polymers with silver, which have potential applications in materials science and catalysis (Altaf & Stoeckli-Evans, 2013).

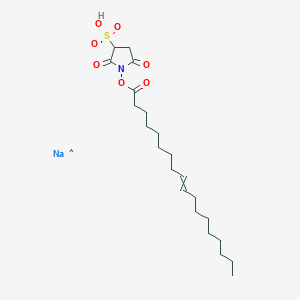

Synthesis of Metal-Organic Frameworks : It has been involved in the synthesis of zinc and cadmium metal-organic frameworks, which are significant in materials chemistry for their luminescent properties and potential applications (Barsukova et al., 2016).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the available resources.

Zukünftige Richtungen

The future directions for the research and application of this compound are not specified in the available resources. However, given its classification as a biotin derivative1, it may have potential applications in biological and medical research.

Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.

Eigenschaften

IUPAC Name |

5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6?,7-,9?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-CRMOQAEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)